

2-Hydroxyhexanenitrile physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxyhexanenitrile**

Cat. No.: **B1642389**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Hydroxyhexanenitrile**

Introduction

2-Hydroxyhexanenitrile, also known as hexanal cyanohydrin, is an aliphatic α -hydroxynitrile. This bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon, serves as a versatile intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable building block for the synthesis of α -hydroxy acids, α -hydroxy aldehydes, and β -amino alcohols, which are key synthons in the development of pharmaceuticals and other specialty chemicals.^[1]

This technical guide provides a comprehensive overview of the core physical properties of **2-Hydroxyhexanenitrile**. Designed for researchers, scientists, and professionals in drug development, this document consolidates predicted data, outlines detailed methodologies for its synthesis and property determination, and offers an expert analysis of its expected spectroscopic characteristics. Given the scarcity of published experimental data for this specific molecule, this guide emphasizes the foundational protocols and predictive analyses required for its practical application in a research setting.

Molecular Identity and Structure

A clear understanding of the molecule's fundamental identity is paramount before undertaking any experimental work.

- IUPAC Name: **2-Hydroxyhexanenitrile**

- Synonyms: Hexanal cyanohydrin, α -Hydroxycapronitrile
- CAS Number: 64350-07-8[\[2\]](#)
- Molecular Formula: C₆H₁₁NO[\[3\]](#)
- Molecular Weight: 113.16 g/mol [\[3\]](#)
- Canonical SMILES: CCCCC(C#N)O[\[3\]](#)
- InChI Key: VKIGAWAEXPTIOL-UHFFFAOYSA-N[\[3\]](#)

The structure of **2-Hydroxyhexanenitrile** features a chiral center at the C2 position, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D structure of **2-Hydroxyhexanenitrile**.

Physical and Chemical Properties

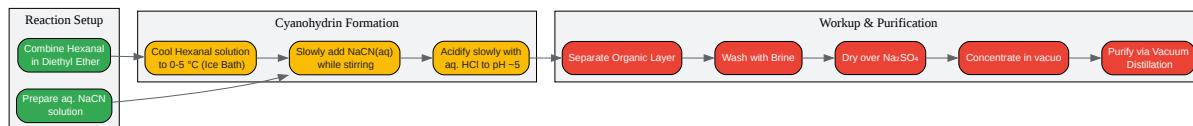

The majority of publicly available physical property data for **2-Hydroxyhexanenitrile** is predicted. These values provide useful estimates for experimental design, such as selecting appropriate purification techniques and reaction conditions.

Table 1: Physical and Computed Properties of **2-Hydroxyhexanenitrile**

Property	Value	Source & Notes
Physical State	Liquid	Predicted
Boiling Point	223.3 °C at 760 mmHg	[2] (Predicted)
Density	0.952 g/cm ³	[2] (Predicted)
Flash Point	88.9 °C	[2] (Predicted)
Refractive Index	1.439	[2] (Predicted)
Melting Point	Not Available	[2]
logP (Octanol/Water)	1.2	[3] (Computed, XLogP3)
Water Solubility	Moderately soluble	Inferred from structure; expected to be higher than hexanal due to H-bonding capability.
Topological Polar Surface Area	44 Å ²	[3] (Computed)
Hydrogen Bond Donor Count	1	[3] (Computed)
Hydrogen Bond Acceptor Count	2 (O and N atoms)	[3] (Computed)
Rotatable Bond Count	3	[3] (Computed)

Synthesis and Property Determination Protocols

The most direct route to **2-Hydroxyhexanenitrile** is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of hexanal.[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2-Hydroxyhexanenitrile**.

Experimental Protocol: Synthesis of 2-Hydroxyhexanenitrile

This protocol describes a standard laboratory procedure for synthesizing an aliphatic cyanohydrin.

Causality: The reaction is performed under mildly acidic conditions after the initial nucleophilic addition to prevent the retro-cyanohydrin reaction, which is favored under basic conditions.^[4] An ice bath is used to control the exothermic reaction.

- **Reaction Setup:** In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- **Reagents:** Charge the flask with hexanal (e.g., 0.1 mol) and diethyl ether (100 mL). Cool the solution to 0-5 °C using an ice-water bath.
- **Cyanide Addition:** In a separate beaker, dissolve sodium cyanide (NaCN) (e.g., 0.11 mol) in deionized water (50 mL). Transfer this solution to the dropping funnel.
- **Reaction:** Add the NaCN solution dropwise to the stirred, cooled hexanal solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

- Acidification: After the addition is complete, continue stirring for another hour at 0-5 °C. Slowly add 2M hydrochloric acid (HCl) dropwise until the aqueous layer is weakly acidic (pH ≈ 5).
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and then brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude oil by vacuum distillation to yield pure **2-Hydroxyhexanenitrile**.

Experimental Protocol: Boiling Point Determination

Causality: As the predicted boiling point is high (223.3 °C), vacuum distillation is the preferred method for both purification and boiling point determination to prevent decomposition at atmospheric pressure. The boiling point is recorded along with the corresponding pressure.

- Apparatus: Assemble a short-path distillation apparatus suitable for vacuum.
- Procedure: Place the crude **2-Hydroxyhexanenitrile** in the distillation flask.
- Distillation: Gradually reduce the pressure using a vacuum pump and slowly heat the flask.
- Measurement: Record the temperature at which a steady stream of distillate is collected and the corresponding pressure measured by a manometer. This temperature-pressure pair constitutes the experimental boiling point.

Spectroscopic Characterization (Predicted)

While experimental spectra for **2-Hydroxyhexanenitrile** are not widely published, its structure allows for a detailed prediction of its key spectroscopic features. This analysis is invaluable for confirming the identity and purity of a synthesized sample.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

- $\delta \sim 4.4\text{-}4.2$ ppm (triplet, 1H): This signal corresponds to the proton on C2 (-CH(OH)CN). It is deshielded by the adjacent hydroxyl and nitrile groups. It is expected to be a triplet due to coupling with the two protons on C3.
- $\delta \sim 3.5\text{-}2.5$ ppm (broad singlet, 1H): The hydroxyl proton (-OH). The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature. It may exchange with D₂O.
- $\delta \sim 1.9\text{-}1.7$ ppm (multiplet, 2H): Protons on C3 (-CH₂-). These are adjacent to the chiral center and the C4 methylene group.
- $\delta \sim 1.5\text{-}1.3$ ppm (multiplet, 4H): Protons on C4 and C5 (-CH₂-CH₂-). These signals are expected to be complex and overlapping.
- $\delta \sim 0.9$ ppm (triplet, 3H): The terminal methyl group protons on C6 (-CH₃). This signal will be a triplet due to coupling with the two protons on C5.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

- $\delta \sim 120\text{-}118$ ppm: The nitrile carbon (-C≡N).
- $\delta \sim 65\text{-}60$ ppm: The C2 carbon bearing the hydroxyl and nitrile groups (-CH(OH)CN).
- $\delta \sim 35\text{-}30$ ppm: The C3 carbon (-CH₂-).
- $\delta \sim 30\text{-}20$ ppm: The C4 and C5 carbons (-CH₂-CH₂-).
- $\delta \sim 14$ ppm: The terminal methyl carbon (C6, -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

- 3500-3200 cm^{-1} (broad): A prominent, broad absorption band characteristic of the O-H stretching vibration from the hydroxyl group, indicating hydrogen bonding.
- 3000-2850 cm^{-1} (medium-strong): C-H stretching vibrations from the aliphatic butyl chain.
- 2260-2240 cm^{-1} (weak to medium, sharp): A characteristic sharp absorption for the C≡N (nitrile) stretching vibration. The intensity of this peak is often weak for aliphatic nitriles.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak at $\text{m/z} = 113$ corresponding to the molecular weight is expected, though it may be weak or absent in electron ionization (EI) due to facile fragmentation. The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
- Key Fragments:
 - $\text{m/z} = 84$ (M-29): Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$) via cleavage alpha to the functionalized carbon.
 - $\text{m/z} = 70$ (M-43): Loss of a propyl radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_3$).
 - $\text{m/z} = 57$ (M-56): Loss of a butyl radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3$), a common alpha-cleavage fragmentation.
 - $\text{m/z} = 27$: A peak corresponding to the cyanide radical ($\bullet\text{CN}$), though the HCN molecule ($\text{m/z}=27$) is more likely to be lost.

Conclusion

2-Hydroxyhexanenitrile is a valuable chiral building block whose utility in synthetic chemistry is well-established. While detailed experimental data on its physical properties are not extensively documented in public literature, its characteristics can be reliably predicted based on its molecular structure and the properties of analogous compounds. This guide provides a robust framework for its synthesis, purification, and characterization, empowering researchers to confidently utilize this versatile intermediate in their drug discovery and development

programs. The provided protocols and predicted spectral data serve as a solid foundation for any scientist working with this compound, ensuring both safety and experimental success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxyhexanenitrile | CAS#:64350-07-8 | Chemsoc [chemsoc.com]
- 3. 2-Hydroxyhexanenitrile | C6H11NO | CID 12452021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxypentanenitrile | C5H9NO | CID 94313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxyhexanenitrile physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1642389#2-hydroxyhexanenitrile-physical-properties\]](https://www.benchchem.com/product/b1642389#2-hydroxyhexanenitrile-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com